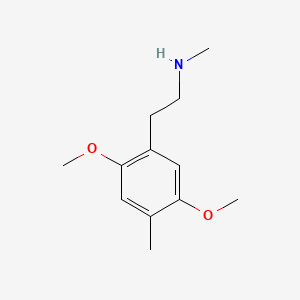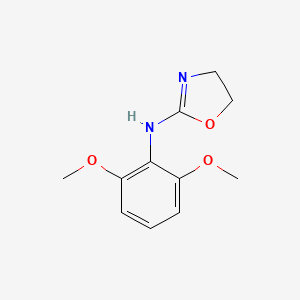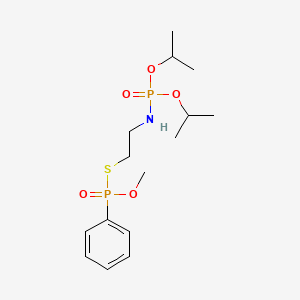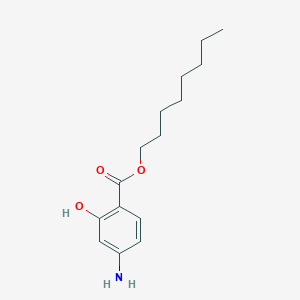
Phenethylamine, 2,5-dimethoxy-N,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenethylamine, 2,5-dimethoxy-N,4-dimethyl- is a synthetic compound belonging to the phenethylamine class. This class of compounds is known for its psychoactive and stimulant properties, often used in scientific research for their effects on the central nervous system. The compound’s structure includes a phenethylamine backbone with methoxy groups at the 2 and 5 positions and a dimethyl group at the N and 4 positions.
Métodos De Preparación
The synthesis of Phenethylamine, 2,5-dimethoxy-N,4-dimethyl- typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a reductive amination process to form the corresponding amine.
Dimethylation: The amine is then dimethylated using methyl iodide or a similar methylating agent under basic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Phenethylamine, 2,5-dimethoxy-N,4-dimethyl- undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium hydride and alkyl halides are used to introduce different substituents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Phenethylamine, 2,5-dimethoxy-N,4-dimethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its effects on neurotransmitter systems, particularly its interaction with serotonin and dopamine receptors.
Medicine: Research is conducted on its potential therapeutic effects, including its use as a model compound for developing new psychoactive drugs.
Industry: It finds applications in the development of new materials and as a chemical intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Phenethylamine, 2,5-dimethoxy-N,4-dimethyl- involves its interaction with neurotransmitter receptors in the brain. It primarily targets serotonin and dopamine receptors, leading to altered neurotransmitter release and reuptake. This interaction results in the compound’s psychoactive and stimulant effects. The molecular pathways involved include the activation of G-protein coupled receptors and subsequent intracellular signaling cascades.
Comparación Con Compuestos Similares
Phenethylamine, 2,5-dimethoxy-N,4-dimethyl- can be compared with other similar compounds such as:
2,5-Dimethoxy-4-methylamphetamine (DOM): Both compounds have similar structures but differ in their pharmacological profiles and potency.
2,5-Dimethoxy-4-ethylamphetamine (DOET): This compound has an ethyl group instead of a dimethyl group, leading to different effects and applications.
2,5-Dimethoxyphenethylamine (2C-H): A simpler analogue with only methoxy groups, used as a precursor for other derivatives.
The uniqueness of Phenethylamine, 2,5-dimethoxy-N,4-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
24286-43-9 |
|---|---|
Fórmula molecular |
C12H19NO2 |
Peso molecular |
209.28 g/mol |
Nombre IUPAC |
2-(2,5-dimethoxy-4-methylphenyl)-N-methylethanamine |
InChI |
InChI=1S/C12H19NO2/c1-9-7-12(15-4)10(5-6-13-2)8-11(9)14-3/h7-8,13H,5-6H2,1-4H3 |
Clave InChI |
HPHKCSXBRWQCJB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1OC)CCNC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-{4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]phenyl}ethan-1-one](/img/structure/B14710091.png)


![Diethyl [(chloromethoxy)methyl]phosphonate](/img/structure/B14710113.png)







